molecular formula C9H12N2O4S2 B1437930 4-(thiomorpholine-4-sulfonyl)-1H-pyrrole-2-carboxylic acid CAS No. 1042649-64-8

4-(thiomorpholine-4-sulfonyl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B1437930
CAS No.: 1042649-64-8
M. Wt: 276.3 g/mol
InChI Key: ZSDRPBQCMYIWFQ-UHFFFAOYSA-N
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Description

4-(thiomorpholine-4-sulfonyl)-1H-pyrrole-2-carboxylic acid is a complex organic compound that features a thiomorpholine ring attached to a sulfonyl group, which is further connected to a pyrrole ring with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(thiomorpholine-4-sulfonyl)-1H-pyrrole-2-carboxylic acid typically involves multiple steps. One common method includes the reaction of thiomorpholine with a sulfonyl chloride to form the thiomorpholine sulfonyl intermediate. This intermediate is then reacted with a pyrrole derivative under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency. The use of advanced purification techniques such as crystallization and chromatography is also common to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(thiomorpholine-4-sulfonyl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a thiol group under specific conditions.

    Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Reagents like alcohols or amines in the presence of catalysts such as sulfuric acid or dicyclohexylcarbodiimide (DCC) are used.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Esters or amides.

Scientific Research Applications

4-(thiomorpholine-4-sulfonyl)-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(thiomorpholine-4-sulfonyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The thiomorpholine ring may also interact with cellular membranes, affecting their permeability and function. These interactions can lead to various biological effects, such as anti-inflammatory or antimicrobial activities.

Comparison with Similar Compounds

Similar Compounds

  • 4-(thiomorpholine-4-sulfonyl)benzoic acid
  • 4-(thiomorpholine-4-sulfonyl)aniline
  • 4-(thiomorpholine-4-sulfonyl)benzohydrazide

Uniqueness

4-(thiomorpholine-4-sulfonyl)-1H-pyrrole-2-carboxylic acid is unique due to the presence of both a thiomorpholine ring and a pyrrole ring in its structure This combination provides distinct chemical and biological properties that are not commonly found in other similar compounds

Properties

IUPAC Name

4-thiomorpholin-4-ylsulfonyl-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S2/c12-9(13)8-5-7(6-10-8)17(14,15)11-1-3-16-4-2-11/h5-6,10H,1-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSDRPBQCMYIWFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1S(=O)(=O)C2=CNC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(thiomorpholine-4-sulfonyl)-1H-pyrrole-2-carboxylic acid
Reactant of Route 2
4-(thiomorpholine-4-sulfonyl)-1H-pyrrole-2-carboxylic acid
Reactant of Route 3
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4-(thiomorpholine-4-sulfonyl)-1H-pyrrole-2-carboxylic acid
Reactant of Route 4
4-(thiomorpholine-4-sulfonyl)-1H-pyrrole-2-carboxylic acid
Reactant of Route 5
4-(thiomorpholine-4-sulfonyl)-1H-pyrrole-2-carboxylic acid
Reactant of Route 6
4-(thiomorpholine-4-sulfonyl)-1H-pyrrole-2-carboxylic acid

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